PRMT9 vs. PRMT5 Inhibition Potency
MRK-990 exhibits dual inhibitory activity against both PRMT5 (IC50 = 30 nM) and PRMT9 (IC50 = 10 nM) in biochemical assays . In contrast, the widely used PRMT5 chemical probes GSK591 and LLY-283 are selective for PRMT5 with IC50 values of 4 nM and 22 nM, respectively, and show no significant activity against PRMT9 at relevant concentrations [1][2]. This differential target engagement profile is the primary functional differentiator of MRK-990.
vs GSK591: >100-fold selective for PRMT5
| Evidence Dimension | Biochemical Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | PRMT5: 30 nM; PRMT9: 10 nM |
| Comparator Or Baseline | GSK591 (PRMT5: 4 nM; PRMT9: No activity); LLY-283 (PRMT5: 22 nM; PRMT9: No activity) |
| Quantified Difference | MRK-990 is the only compound with nanomolar potency for PRMT9; GSK591 is ~7.5-fold more potent on PRMT5 but lacks PRMT9 activity. |
| Conditions | In vitro biochemical assays with recombinant enzymes. |
Why This Matters
This matters because MRK-990 uniquely enables the simultaneous pharmacological inhibition of both Type II PRMT enzymes, a capability not offered by any other commercial chemical probe.
- [1] Duncan, K.W., et al. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 (GSK591). ACS Medicinal Chemistry Letters. 2016; 7(2): 162-166. View Source
- [2] Bonday, Z.Q., et al. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity. ACS Medicinal Chemistry Letters. 2018; 9(7): 612-617. View Source
